![molecular formula C16H15BrFN3O2S B2939527 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one CAS No. 2097888-73-6](/img/structure/B2939527.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Compounds similar to the query chemical have been studied for their unique hydrogen-bonding patterns, which are crucial for understanding molecular interactions and crystal engineering. For instance, enaminones derived from bromophenyl and pyrrolidinyl groups demonstrate bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These patterns are essential for designing new materials with desired physical and chemical properties (Balderson et al., 2007).
Synthesis and Cytotoxic Activity of Pyrimidine Derivatives
Research into pyrimidine derivatives, including those with bromo and sulfanyl groups, has been conducted to explore their synthesis, crystal structure, and biological activities. These studies are foundational for drug discovery, providing insights into the structural requirements for cytotoxic activity against cancer cell lines. The presence of specific substituents can significantly influence cytotoxicity, offering a pathway to novel anticancer agents (Stolarczyk et al., 2018).
Reactivity of Halogenated Pyridines
The reactivity of halogenopyridines, especially those substituted with fluorine and bromine, towards various chemical reagents has been a subject of study. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding the mechanisms of these reactions can lead to more efficient synthesis routes for compounds containing pyridine units (Zoest & Hertog, 2010).
Polyimides with High Refractive Index
Compounds containing thiophenyl and fluorophenyl groups have been used to synthesize transparent polyimides with high refractive indices. These materials are valuable for optical applications, including lenses and electronic displays. The synthesis and properties of such polyimides highlight the importance of these chemical groups in developing new materials with exceptional optical properties (Tapaswi et al., 2015).
properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2S/c17-11-7-19-16(20-8-11)23-13-5-6-21(9-13)15(22)10-24-14-3-1-12(18)2-4-14/h1-4,7-8,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTLBHSTLNDNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.